Stannous dioctanoate

描述

准备方法

Synthetic Routes and Reaction Conditions: Stannous dioctanoate can be synthesized through several methods, including the reaction of stannous oxide with octanoic acid. The reaction typically involves heating the mixture to a temperature range of 115-130°C under vacuum conditions to facilitate the dehydration reaction . The reaction is continued until no further fraction generation is observed, followed by cooling and filtering to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is often produced using the electrochemical method. This method involves using metal tin as the anode and titanium as the cathode in an electrolyte solution of sodium chloride. The reaction conditions include an anode current density of 100-120 A/m², a cathode current density of 800-1000 A/m², and an electrolyte temperature of 60-70°C . This method is preferred due to its stable production process, low cost, and high product quality .

化学反应分析

Types of Reactions: Stannous dioctanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tin(IV) compounds.

Reduction: In basic solutions, this compound can reduce bismuth(III) to metallic bismuth.

Substitution: It can participate in substitution reactions with other organic compounds.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents under ambient conditions.

Reduction: Basic solutions such as sodium hydroxide.

Substitution: Organic solvents and appropriate reactants depending on the desired substitution product.

Major Products:

Oxidation: Tin(IV) compounds.

Reduction: Metallic bismuth.

Substitution: Various organotin compounds depending on the reactants used.

科学研究应用

Chemical Catalysis

Ring-Opening Polymerization (ROP)

Stannous dioctanoate is widely recognized as an effective catalyst for the ring-opening polymerization of lactides and caprolactones. These reactions are crucial for producing biodegradable polymers used in various applications, such as packaging and medical devices. The compound facilitates the polymerization process by providing a mechanism that reduces the energy barrier for the reaction, leading to higher reaction rates and improved yields of polylactides .

Comparison with Other Catalysts

In studies comparing this compound with other tin-based catalysts, it has been shown to exhibit lower racemization rates during polymerization, making it a preferred choice for synthesizing high-purity polylactides. This characteristic is particularly important in applications where optical purity affects the material properties .

Biomedical Applications

Synthesis of Biocompatible Materials

this compound plays a critical role in synthesizing biocompatible materials for medical applications. Its ability to catalyze polymerization reactions is leveraged to create materials suitable for drug delivery systems and biodegradable implants. The low toxicity of tin(II) ions further enhances its appeal for use in biomedical contexts, as it poses minimal risk during human exposure .

Case Study: Drug Delivery Systems

A notable application involves using this compound in the preparation of liposomes for targeted drug delivery. Research has demonstrated that liposomes formed using this catalyst can encapsulate antibiotics effectively, improving their stability and bioavailability while minimizing side effects in animal models .

Industrial Applications

Polyurethane Production

In the polyurethane industry, this compound serves as a catalyst that accelerates the cross-linking reactions between polyether polyols and diisocyanates. This application is vital for producing flexible foams used in furniture, automotive seating, and insulation materials. The compound's efficiency ensures that the foaming reaction and cross-linking processes are well-balanced, resulting in products with desirable mechanical properties .

Table: Summary of Industrial Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Polymer Chemistry | Ring-opening polymerization of lactides | Produces biodegradable polymers |

| Biomedical Engineering | Synthesis of drug delivery systems | Enhances stability and bioavailability |

| Polyurethane Manufacturing | Catalyst in foam production | Improves mechanical properties |

Safety and Environmental Considerations

While this compound is generally considered safe for use in controlled environments, it is essential to adhere to safety guidelines due to potential toxicity associated with tin compounds. Regulatory bodies have evaluated its use in food stabilization and medical applications, confirming that when used appropriately, it poses minimal risks to human health .

作用机制

Stannous dioctanoate acts as a catalyst by facilitating the formation of reactive intermediates in polymerization reactions. The tin(II) ion interacts with the monomers, promoting the opening of the ring structure and enabling the polymerization process . The molecular targets include the carbonyl groups of the monomers, and the pathways involved are primarily related to the coordination and insertion mechanisms .

相似化合物的比较

Stannous octoate (tin(II) octanoate): Similar in structure and function, used as a catalyst in polymerization reactions.

Stannous chloride: Used in various chemical reactions, including reduction and catalysis.

Stannous fluoride: Used in dental products for its antibacterial properties.

Uniqueness: Stannous dioctanoate is unique due to its high catalytic efficiency and stability under various reaction conditions. It is less sensitive to air and moisture compared to other tin(II) compounds, making it more suitable for industrial applications .

生物活性

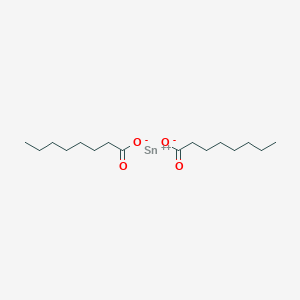

Stannous dioctanoate, also known as stannous octanoate, is an organotin compound with the chemical formula . It has garnered interest in various fields due to its biological activities, particularly in antioxidant properties and its role as a catalyst in polymerization processes. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is a pale yellow liquid that is soluble in organic solvents but insoluble in water. It is primarily synthesized through the reaction of stannous oxide with isooctanoic acid under controlled conditions, which allows for the production of high-purity this compound .

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant activity. This property is attributed to its ability to scavenge free radicals, which can lead to oxidative stress and cellular damage. A comparative study evaluated the antioxidant activities of various organotin complexes using the DPPH (1,1-diphenyl-2-picrylhydrazyl) and CUPRAC (cupric ion reducing antioxidant capacity) methods. The results indicated that organotin complexes, including those derived from this compound, showed higher inhibition rates than their corresponding ligands .

Table 1: Antioxidant Activity of this compound and Related Compounds

| Compound | DPPH Inhibition (%) | CUPRAC Activity (%) |

|---|---|---|

| Ligand (IAS) | 30 | 25 |

| This compound | 75 | 70 |

| Di-methyltin-di-IAS | 85 | 80 |

| Phenyltin Complex | 60 | 55 |

The data indicates that this compound significantly enhances antioxidant capacity compared to its ligand counterpart, highlighting its potential therapeutic applications in oxidative stress-related conditions.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Radical Scavenging : The tin moiety can donate electrons to free radicals, stabilizing them and preventing cellular damage.

- Metal Ion Interaction : The presence of tin may facilitate interactions with various biomolecules, enhancing their stability and activity.

- Catalytic Role : As a catalyst in polymerization reactions, this compound can influence the molecular weight and properties of polymers, which may indirectly affect biological systems .

Case Studies

- Polymerization Studies : In a study investigating the use of this compound as a catalyst for lactide polymerization, it was found that the compound significantly improved reaction rates and polymer characteristics. The study highlighted its effectiveness in producing polylactides with narrow molecular weight distributions .

- Toxicity Assessments : While this compound shows promising biological activities, toxicity studies are crucial. Research has indicated that organotin compounds can exhibit cytotoxic effects at high concentrations. Therefore, understanding the dose-response relationship is essential for safe application .

- Antimicrobial Properties : Additional studies have explored the antimicrobial effects of stannous compounds against various pathogens. This compound demonstrated inhibitory effects against both gram-positive and gram-negative bacteria, suggesting its potential as an antimicrobial agent .

属性

IUPAC Name |

octanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Sn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZRVMZHTADUSY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

124-07-2 (Parent) | |

| Record name | Octanoic acid, tin(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10890550 | |

| Record name | Octanoic acid, tin(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1912-83-0 | |

| Record name | Octanoic acid, tin(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octanoic acid, tin(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octanoic acid, tin(2+) salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10890550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin di(octanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。